molecular formula C93H163N31O28 B10851676 Navpnlrgdlqvlaqkvart

Navpnlrgdlqvlaqkvart

Cat. No.: B10851676
M. Wt: 2163.5 g/mol
InChI Key: BIPRZBFRCFOBDQ-KAGUSELOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound NAVPNLRGDLQVLAQKVART is a peptide derived from the foot-and-mouth disease virus. It is known for its high affinity and selectivity for the alpha-v beta-6 integrin, which is a type of protein that plays a crucial role in cell adhesion and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAVPNLRGDLQVLAQKVART involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using a coupling reagent, such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Purification is typically achieved using high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

NAVPNLRGDLQVLAQKVART primarily undergoes binding interactions with integrins rather than traditional chemical reactions like oxidation or reduction. Its primary function is to inhibit the binding of alpha-v beta-6 integrin to its ligands, which is a non-covalent interaction .

Common Reagents and Conditions

The peptide is often used in studies involving cell cultures and animal models. Common reagents include buffers for maintaining physiological pH, and radiolabeling agents for imaging studies. Conditions typically involve physiological temperatures and pH to mimic the natural environment of the integrin .

Major Products Formed

The primary product of interest is the complex formed between this compound and the alpha-v beta-6 integrin. This complex inhibits the integrin’s interaction with its natural ligands, thereby modulating cellular processes such as adhesion, migration, and invasion .

Scientific Research Applications

Chemistry

In chemistry, NAVPNLRGDLQVLAQKVART is used as a tool to study integrin-ligand interactions. Its high specificity for alpha-v beta-6 integrin makes it valuable for investigating the role of this integrin in various biological processes .

Biology

In biological research, the peptide is used to study cell adhesion, migration, and signaling pathways. It helps elucidate the mechanisms by which integrins regulate these processes and their implications in diseases such as cancer and fibrosis .

Medicine

In medicine, this compound is explored for its potential in cancer imaging and therapy. Its ability to selectively bind to alpha-v beta-6 integrin, which is overexpressed in many cancers, makes it a promising candidate for targeted imaging and therapeutic applications .

Industry

In the pharmaceutical industry, the peptide is used in the development of diagnostic and therapeutic agents. Its high specificity and affinity for alpha-v beta-6 integrin make it a valuable component in the design of targeted therapies and imaging agents .

Mechanism of Action

NAVPNLRGDLQVLAQKVART exerts its effects by binding to the alpha-v beta-6 integrin with high affinity and selectivity. This binding inhibits the integrin’s interaction with its natural ligands, thereby modulating cellular processes such as adhesion, migration, and invasion. The peptide’s mechanism of action involves the recognition of the arginyl-glycinyl-aspartic acid (RGD) motif on the integrin, which is critical for ligand binding .

Comparison with Similar Compounds

Similar Compounds

    RGD Peptides: These peptides also target integrins and contain the RGD motif.

    Cilengitide: A cyclic RGD peptide that targets alpha-v beta-3 and alpha-v beta-5 integrins.

Uniqueness

NAVPNLRGDLQVLAQKVART is unique due to its high affinity and selectivity for alpha-v beta-6 integrin. This specificity makes it particularly valuable for applications in cancer imaging and therapy, where targeted approaches are crucial for efficacy and minimizing off-target effects .

Properties

Molecular Formula

C93H163N31O28

Molecular Weight

2163.5 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C93H163N31O28/c1-41(2)34-57(82(142)108-47(13)73(133)112-55(26-28-63(96)126)78(138)114-53(22-17-18-30-94)79(139)120-69(44(7)8)88(148)109-48(14)74(134)111-54(24-20-32-105-93(102)103)80(140)123-72(50(16)125)91(151)152)119-89(149)70(45(9)10)121-81(141)56(27-29-64(97)127)115-84(144)59(36-43(5)6)117-86(146)61(39-68(131)132)110-67(130)40-106-77(137)52(23-19-31-104-92(100)101)113-83(143)58(35-42(3)4)116-85(145)60(38-66(99)129)118-87(147)62-25-21-33-124(62)90(150)71(46(11)12)122-75(135)49(15)107-76(136)51(95)37-65(98)128/h41-62,69-72,125H,17-40,94-95H2,1-16H3,(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H,106,137)(H,107,136)(H,108,142)(H,109,148)(H,110,130)(H,111,134)(H,112,133)(H,113,143)(H,114,138)(H,115,144)(H,116,145)(H,117,146)(H,118,147)(H,119,149)(H,120,139)(H,121,141)(H,122,135)(H,123,140)(H,131,132)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-,71-,72-/m0/s1

InChI Key

BIPRZBFRCFOBDQ-KAGUSELOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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